3-Amino-6-iodopyrazine-2-carboxamide
Descripción
Propiedades
IUPAC Name |
3-amino-6-iodopyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHZJXAAFQGWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676905 | |
| Record name | 3-Amino-6-iodopyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244949-61-8 | |
| Record name | 3-Amino-6-iodopyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
The synthesis of 3-Amino-6-iodopyrazine-2-carboxamide typically involves the iodination of pyrazine derivatives followed by amination and carboxamidation. One common synthetic route includes the following steps:
Iodination: Pyrazine is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 6-position.
Amination: The iodinated pyrazine is then reacted with ammonia or an amine to introduce the amino group at the 3-position.
Carboxamidation: Finally, the compound is treated with a carboxamide source to introduce the carboxamide group at the 2-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity .
Análisis De Reacciones Químicas
3-Amino-6-iodopyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The amino and carboxamide groups can undergo oxidation and reduction reactions. For example, the amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Amino-6-iodopyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-iodopyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Key Observations :
- Iodine’s polarizability may also enhance intermolecular interactions in biological systems .
- Lipophilicity : Derivatives with benzyl groups (e.g., compound 5 in ) exhibit higher log k values (0.188) due to aromatic hydrophobic moieties, whereas the iodo analog’s log k remains unreported but is hypothesized to be moderate based on its polar carboxamide group .
Antimicrobial Activity
- Derivative 8 (3-benzylamino-5-cyanopyrazine-2-carboxamide) demonstrated a MIC of 3 µM against Mycobacterium tuberculosis, comparable to isoniazid .
- The trifluoromethyl group enhances metabolic stability but may reduce solubility .
- This compound: No direct antimicrobial data are available, but iodine’s electronegativity and size could influence target binding efficiency in halogen-bonding interactions .
Actividad Biológica
3-Amino-6-iodopyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological applications, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C5H6N4O
- Molecular Weight : Approximately 154.13 g/mol
- IUPAC Name : this compound
The presence of the amino and carboxamide functional groups allows for various biological interactions, making it a candidate for pharmaceutical development.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Below is a summary of its notable activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Mycobacterium tuberculosis and other bacterial strains. |
| Anticancer | Inhibits various cancer cell lines, particularly those with FGFR abnormalities. |
| Enzyme Inhibition | Potential to inhibit c-Abl tyrosine kinase, which is implicated in chronic myelogenous leukemia (CML). |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Starting Material : 3-amino-6-iodopyrazine.
- Reagent : Carboxylic acid derivatives (e.g., acetic anhydride).
- Conditions : Reaction under acidic conditions followed by purification.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various derivatives of 3-amino-pyrazine compounds, including this compound. The results showed significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 12.5 µg/mL for some derivatives . This suggests that modifications in the structure can enhance antimicrobial efficacy.
Anticancer Activity
Research has identified that derivatives of 3-amino-pyrazine compounds can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis. One derivative demonstrated potent antitumor activity in several cancer cell lines with FGFR abnormalities . The mechanism involves blocking FGFR activation and downstream signaling pathways.
Enzyme Inhibition
The compound has been studied for its potential to inhibit c-Abl tyrosine kinase, which plays a significant role in cell signaling related to growth and differentiation. The inhibition of c-Abl is particularly relevant in the context of CML, where the Bcr-Abl fusion protein drives disease progression . Compounds with similar structures have shown promising results in inhibiting this pathway.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Q & A
Q. What are the key synthetic routes for 3-amino-6-iodopyrazine-2-carboxamide in laboratory settings?
The compound is synthesized via iodination of its pyrazine precursor. A common method involves reacting methyl 3-amino-2-pyrazinecarboxylate with N-iodosuccinimide (NIS) in anhydrous DMF at 70°C under nitrogen for 6–8 hours . Subsequent hydrolysis of the methyl ester to the carboxylic acid, followed by amidation using coupling agents like T3P (propyl phosphonic anhydride), yields the carboxamide derivative. Purity is ensured via column chromatography and recrystallization .
Q. How is this compound characterized structurally?
Key characterization methods include:
- NMR spectroscopy : Confirms substitution patterns (e.g., iodine at C6, amino at C3).
- IR spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₅H₄IN₃O).
- X-ray crystallography : Resolves 3D structure and electronic effects of iodine substitution .
Q. What are the primary reactivity patterns of this compound?
The iodine atom at C6 undergoes nucleophilic substitution (e.g., with azides or thiols), while the amino group at C3 participates in diazotization or acylation. The carboxamide moiety enables hydrogen bonding, critical for biological interactions .
Advanced Research Questions
Q. How can conflicting data in antiviral assays involving this compound be resolved?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell lines, viral strains) or compound purity. Mitigation strategies include:
- Orthogonal assays : Use plaque reduction and polymerase inhibition assays to cross-validate results.
- Analytical controls : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMF) via GC-MS.
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 3-amino-6-chloro derivatives) to isolate iodine’s role .
Q. What strategies optimize cross-coupling reactions (e.g., Suzuki) at the C6-iodine position?
Key parameters:
- Catalyst screening : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/DMF mixtures.
- Ligand effects : Bidentate ligands (e.g., XPhos) enhance oxidative addition of aryl boronic acids.
- Temperature : Reactions at 80–100°C improve yields (monitored via TLC/LCMS). Post-reaction, purify via silica gel chromatography .
Q. How does computational modeling predict the compound’s interaction with viral enzymes?
AutoDock Vina is used to dock the compound into enzyme active sites (e.g., viral polymerases). Parameters:
- Grid box size : 25 ų centered on catalytic residues.
- Scoring function : Affinity (kcal/mol) and binding poses are validated via molecular dynamics (MD) simulations (e.g., GROMACS).
- Key interactions : Iodine’s hydrophobic contact with Leu residues; carboxamide hydrogen bonds with Asp/Glu .
Methodological Guidance
Q. What purification techniques are critical for isolating high-purity this compound?
- Column chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20–50% EtOAc).
- Recrystallization : Dissolve in hot ethanol, cool to −20°C for 12 hours.
- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (5→95% ACN over 20 min) .
Q. How to analyze electronic effects of iodine substitution on pyrazine ring reactivity?
- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces.
- Hammett substituent constants : Compare σₚ values (iodine: +0.18) to predict nucleophilic substitution rates.
- UV-Vis spectroscopy : Monitor charge-transfer transitions (e.g., iodine’s heavy atom effect) .
Data Contradiction Analysis
Q. Why do some studies report weak enzyme inhibition despite structural similarities to active analogs?
Potential factors:
- Steric hindrance : Iodine’s bulk may disrupt binding in rigid active sites.
- Solubility : Poor aqueous solubility limits bioavailability; use DMSO stock solutions ≤0.1% v/v.
- Protonation states : The amino group (pKa ~8.5) may be ionized at physiological pH, altering interactions. Validate via pH-dependent assays .
Q. How to reconcile divergent cytotoxicity profiles across cell lines?
- Metabolic differences : Screen CYP450 isoforms (e.g., CYP3A4) for activation/deactivation.
- Membrane permeability : Use logP calculations (experimental vs. predicted) and PAMPA assays.
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) .
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